![molecular formula C16H20F2N6O B2544762 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1049350-44-8](/img/structure/B2544762.png)
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Research on compounds with structural similarities to 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one has focused on understanding their metabolism and pharmacokinetics in the human body. For instance, studies on BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor, reveal extensive metabolism via multiple pathways, with significant excretion of drug-related radioactivity in both bile and urine (Christopher et al., 2010). This highlights the importance of investigating the metabolic fate and disposition of similar compounds to optimize their pharmacological efficacy and safety.
Neuropharmacology and Toxicology
Several studies have investigated the neuropharmacological effects and potential toxicity of piperazine-based compounds, providing insights that could be applicable to the research of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one. For example, the neurotoxicity report related to piperazine suggests the need for caution and thorough evaluation of similar compounds' neurotoxic potential, especially in cases of renal insufficiency (Combes et al., 1956). Additionally, the study on aripiprazole toxicity in a 2-year-old after accidental ingestion underscores the significance of understanding the toxicological profile of such compounds to ensure their safe use in pediatric populations (Melhem et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is Dipeptidyl Peptidase IV (DP-IV) . DP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one interacts with its target, DP-IV, by inhibiting its activity . This inhibition results in an increase in incretin levels, which in turn increases insulin secretion and decreases glucagon release. These changes lead to a decrease in glucose levels .
Biochemical Pathways
The compound affects the incretin pathway. By inhibiting DP-IV, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one prolongs the action of incretin hormones, leading to an increase in insulin secretion and a decrease in glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Result of Action
The molecular effect of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one’s action is the inhibition of DP-IV enzyme activity . On a cellular level, this leads to an increase in incretin hormone levels, promoting insulin secretion and inhibiting glucagon release. The overall effect is a decrease in blood glucose levels .
Propiedades
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N6O/c1-2-3-16(25)23-8-6-22(7-9-23)11-15-19-20-21-24(15)12-4-5-13(17)14(18)10-12/h4-5,10H,2-3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMSMWBZIRRORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.